molecular formula C20H22ClNO B14602013 7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride CAS No. 60163-02-2

7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride

Cat. No.: B14602013
CAS No.: 60163-02-2
M. Wt: 327.8 g/mol
InChI Key: FDJSBCBPGPXEBW-UHFFFAOYSA-N
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Description

7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride is a heterocyclic compound that belongs to the oxazepane family This compound is characterized by its unique structure, which includes a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of copper-catalyzed cycloaddition reactions, which facilitate the formation of the oxazepane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as reductive etherification, reductive amination, and solid-phase synthesis are often employed. These methods are chosen based on their efficiency and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, including antifungal, antibacterial, and anticonvulsant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .

Properties

CAS No.

60163-02-2

Molecular Formula

C20H22ClNO

Molecular Weight

327.8 g/mol

IUPAC Name

7,7-diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C20H21NO.ClH/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h1,3-12H,13-17H2;1H

InChI Key

FDJSBCBPGPXEBW-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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